molecular formula C19H15NO3S B15089094 5-Benzoyl-4-methyl-2-(phenylamino)thiophene-3-carboxylic acid

5-Benzoyl-4-methyl-2-(phenylamino)thiophene-3-carboxylic acid

Cat. No.: B15089094
M. Wt: 337.4 g/mol
InChI Key: NELKEHCHCIWTNE-UHFFFAOYSA-N
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Description

5-Benzoyl-4-methyl-2-(phenylamino)thiophene-3-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-4-methyl-2-(phenylamino)thiophene-3-carboxylic acid typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions. The choice of reagents and catalysts, as well as reaction temperature and time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-4-methyl-2-(phenylamino)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Benzoyl-4-methyl-2-(phenylamino)thiophene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzoyl-4-methyl-2-(phenylamino)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylamino-5-methylthiophene-3-carboxylic acid
  • 4-Methyl-2-(phenylamino)thiophene-3-carboxylic acid
  • 5-Benzoyl-2-(phenylamino)thiophene-3-carboxylic acid

Uniqueness

5-Benzoyl-4-methyl-2-(phenylamino)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzoyl and phenylamino groups contribute to its potential as a versatile building block in synthetic chemistry and its promising pharmacological activities .

Properties

Molecular Formula

C19H15NO3S

Molecular Weight

337.4 g/mol

IUPAC Name

2-anilino-5-benzoyl-4-methylthiophene-3-carboxylic acid

InChI

InChI=1S/C19H15NO3S/c1-12-15(19(22)23)18(20-14-10-6-3-7-11-14)24-17(12)16(21)13-8-4-2-5-9-13/h2-11,20H,1H3,(H,22,23)

InChI Key

NELKEHCHCIWTNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)O)NC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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